molecular formula C24H19BrClN3O2S2 B12027700 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B12027700
M. Wt: 560.9 g/mol
InChI Key: SMUUYXSQWTXKHN-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno[2,3-d]pyrimidine core.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group is introduced through a substitution reaction, often using a brominated precursor and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, where a thiol group is introduced to the benzothieno[2,3-d]pyrimidine core.

    Acetylation: The final step involves the acetylation of the compound to introduce the N-(3-chlorophenyl)acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the biological pathways and mechanisms involving sulfur and nitrogen heterocycles.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity. The presence of the 4-bromophenyl and N-(3-chlorophenyl)acetamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H19BrClN3O2S2

Molecular Weight

560.9 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C24H19BrClN3O2S2/c25-14-8-10-17(11-9-14)29-23(31)21-18-6-1-2-7-19(18)33-22(21)28-24(29)32-13-20(30)27-16-5-3-4-15(26)12-16/h3-5,8-12H,1-2,6-7,13H2,(H,27,30)

InChI Key

SMUUYXSQWTXKHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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